molecular formula C14H20BrNO3 B6630325 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide

2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide

Cat. No. B6630325
M. Wt: 330.22 g/mol
InChI Key: XPPSUKDDPCUYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide, also known as BDMB, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and has a molecular weight of 356.3 g/mol.

Mechanism of Action

The exact mechanism of action of 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide is not fully understood, but it is believed to act by inhibiting certain enzymes involved in cell proliferation and survival. Specifically, 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of AKT, 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide in lab experiments is its specificity for AKT inhibition, which can help to reduce off-target effects. Additionally, 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide has been shown to have good bioavailability and can readily cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several potential future directions for research involving 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide. One area of interest is the development of 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide analogs with improved solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide and its potential use in the treatment of neurodegenerative diseases. Finally, 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide may also have potential applications in other areas of research, such as the development of novel cancer treatments.

Synthesis Methods

The synthesis of 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide involves the reaction of 2-bromo-5-methoxybenzoic acid with 3-hydroxy-2,3-dimethylbutan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide.

Scientific Research Applications

2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against certain types of cancer cells, including breast cancer and melanoma. Additionally, 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-13(2,14(3,4)18)16-12(17)10-8-9(19-5)6-7-11(10)15/h6-8,18H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPSUKDDPCUYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)O)NC(=O)C1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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